Naphthalen-1-yl Tetradecanoate
Description
Structure
3D Structure
Properties
CAS No. |
4346-13-8 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
naphthalen-1-yl tetradecanoate |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-24(25)26-23-19-15-17-21-16-13-14-18-22(21)23/h13-19H,2-12,20H2,1H3 |
InChI Key |
CUOOHTITSRIUFD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Naphthalen 1 Yl Tetradecanoate and Analogous Naphthyl Esters
Direct Esterification Processes
Direct esterification involves the reaction of a carboxylic acid with an alcohol or a phenol (B47542). The formation of Naphthalen-1-yl Tetradecanoate (B1227901) via this route requires the condensation of 1-naphthol (B170400) and tetradecanoic acid. This process is typically an equilibrium reaction and can be facilitated by either acid or base promotion.
The most common method for synthesizing esters like Naphthalen-1-yl Tetradecanoate is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating a carboxylic acid and an alcohol (in this case, a phenol) in the presence of a strong acid catalyst. masterorganicchemistry.com The primary role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-naphthol. rsc.org
Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comscispace.com For instance, the synthesis of this compound can be achieved through the esterification of tetradecanoic acid with 1-naphthol, catalyzed by an acid like sulfuric acid, which requires heating to proceed to completion. whiterose.ac.uk
In addition to traditional mineral acids, various heterogeneous solid acid catalysts have been developed to simplify product purification and catalyst recovery. These include:
Acid-activated clays (B1170129) : Montmorillonite-based clays (such as KSF, KSF/0, KP10, and K10) have been successfully used as low-cost, environmentally friendly catalysts for the esterification of fatty acids. scispace.com
Polymeric resins : Porous phenol-sulfonic acid-formaldehyde resins (PAFR) and polystyrene-supported sulfonic acids (e.g., Dowex) have shown high catalytic activity for direct esterification, sometimes even in the presence of water. rsc.orgijpsr.com
Metal oxides : Lewis acid metal oxides, such as sulfated tin oxide, have been employed to catalyze the esterification of fatty acids. organic-chemistry.org
A particularly rapid, metal-free method for synthesizing aryl esters involves using trifluoroacetic anhydride (B1165640) (TFAA) in combination with 85% phosphoric acid (H₃PO₄). This system allows for the esterification of phenols like 1-naphthol with various carboxylic acids in good yields within minutes, often under solvent-free conditions. wikipedia.org
| Catalyst System | Reactants | Conditions | Outcome | Citation |
| Sulfuric Acid (H₂SO₄) | Tetradecanoic acid, 1-Naphthol | Heating | Synthesis of this compound | whiterose.ac.uk |
| Trifluoroacetic anhydride (TFAA) / Phosphoric acid (H₃PO₄) | Carboxylic acids, 1-Naphthol/2-Naphthol | Solvent-free, rapid | Good yields of aryl carboxylate esters | wikipedia.org |
| Dowex 50WX8 (Sulfonic acid resin) | Medium-chain fatty acids, n-Octyl alcohol | 393 - 423 K | First-order kinetics with respect to the acid | ijpsr.com |
| Montmorillonite KSF/0 Clay | Fatty acids (Stearic, Oleic, Palmitic), Short-chain alcohols | 150°C, semi-continuous reactor | Efficient ester production, water removal enhances yield | scispace.com |
| Porous Polymeric Acid (PAFR) | Carboxylic acids, Alcohols | 50-80°C, neat or in water | High yields (up to 95%) without active water removal | rsc.org |
While direct base-catalyzed esterification between a carboxylic acid and an alcohol is less common than acid catalysis, base-mediated methods are crucial, especially for sensitive substrates. The primary strategy involves activating the carboxylic acid rather than the phenol.
The Steglich esterification is a premier example of a mild, base-mediated method for forming esters. whiterose.ac.ukresearchgate.net This reaction is not base-catalyzed in the traditional sense but uses a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalytic amount of a nucleophilic base, most commonly 4-dimethylaminopyridine (B28879) (DMAP). whiterose.ac.ukscielo.brchemistrysteps.com
The mechanism proceeds as follows:
The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate. wikipedia.org
The DMAP catalyst, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This forms a reactive acyl-pyridinium species ("active ester"). researchgate.net
This intermediate prevents an unproductive intramolecular rearrangement to an N-acylurea and is readily attacked by the alcohol (or phenol, like 1-naphthol) to form the desired ester, regenerating the DMAP catalyst. whiterose.ac.ukresearchgate.net
This method is highly effective for synthesizing esters from phenols and can be performed at room temperature under neutral pH conditions, making it suitable for acid-labile molecules. whiterose.ac.ukorganic-chemistry.org
Another base-catalyzed approach involves the reaction of carboxylic acids with diphenyl carbonate in the presence of catalytic amounts of strong, non-nucleophilic tertiary amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) to produce phenyl esters. organic-chemistry.org
| Method | Reagents | Key Features | Outcome | Citation |
| Steglich Esterification | Carboxylic acid, Alcohol/Phenol, DCC or EDCI, cat. DMAP | Mild, room temperature, neutral pH conditions | Effective for sensitive and sterically hindered substrates | whiterose.ac.ukresearchgate.net |
| Diphenyl Carbonate Method | Carboxylic acid, Diphenyl carbonate, cat. DBU or TBD | Neat conditions, elevated temperatures (>100°C) | Moderate to high yields of phenyl esters | organic-chemistry.org |
Direct esterification is a reversible reaction that produces water as a byproduct. masterorganicchemistry.com To achieve high yields of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. Two primary strategies are employed:
Use of Excess Reactant : The reaction is commonly driven forward by using one of the reactants, typically the less expensive one, in a large excess. masterorganicchemistry.comacs.org For the synthesis of this compound, using an excess of either tetradecanoic acid or 1-naphthol would shift the equilibrium towards the product side.
Removal of Water : Continuously removing water as it is formed is a highly effective method for driving the reaction to completion. acs.org This can be accomplished through several techniques:
Azeotropic Distillation : Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene) allows for the physical separation of water from the reaction mixture. masterorganicchemistry.com
High-Temperature Reaction : Conducting the reaction at a temperature above the boiling point of water can help remove it from the system, particularly in a semi-continuous reactor setup where one reactant is continuously fed and the water is evaporated. scispace.com
Use of Dehydrating Agents : While less common in large-scale industrial processes, desiccants can be used to absorb the water formed.
Optimizing reaction parameters such as temperature, catalyst concentration, and reactant molar ratio is crucial. For example, in the synthesis of fatty acid esters, increasing the alcohol-to-acid molar ratio and catalyst concentration can significantly increase the conversion rate. ijpsr.com
Base-Promoted Esterification Strategies
Transesterification as a Synthetic Route
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. It is a key alternative pathway for synthesizing this compound. This would involve reacting a simple alkyl ester of tetradecanoic acid (e.g., methyl tetradecanoate) with 1-naphthol in the presence of a catalyst. The reaction is also an equilibrium process, driven to completion by removing the more volatile alcohol byproduct (e.g., methanol).
The mechanism of transesterification is analogous to that of ester hydrolysis but with an alcohol as the nucleophile instead of water. The reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Mechanism : Similar to Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the starting ester, enhancing its electrophilicity. The incoming alcohol (1-naphthol) then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the original alcohol group is eliminated, and deprotonation of the new ester yields the final product.
Base-Catalyzed Mechanism : A strong base (e.g., an alkoxide) removes a proton from the incoming alcohol (1-naphthol), generating a potent nucleophile (a naphthoxide anion). This anion attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The original alkoxy group is then expelled, yielding the new ester and regenerating the alkoxide catalyst. Base catalysis is often faster than acid catalysis but requires anhydrous conditions to prevent saponification (hydrolysis) of the ester. researchgate.net
A wide array of catalysts can be employed for transesterification, spanning both homogeneous and heterogeneous systems. The choice of catalyst is critical and often depends on the specific substrates and desired reaction conditions.
Homogeneous Catalysts :
Base Catalysts : Alkali metal hydroxides (NaOH, KOH) and alkoxides (sodium methoxide) are widely used due to their high activity and low cost. researchgate.net They are particularly effective for transesterification with simple alcohols.
Acid Catalysts : Mineral acids like sulfuric acid and hydrochloric acid are effective but can be corrosive and lead to slower reaction rates compared to base catalysts. researchgate.net
Heterogeneous Catalysts : These catalysts are often preferred in industrial settings due to their ease of separation from the reaction mixture, reusability, and reduced environmental impact.
Metal Oxides : A variety of metal oxides have been shown to be effective, including transition metal oxides (e.g., ZnO, Fe₂O₃-ZnO) and lanthanide metal oxides (e.g., La₂O₃, PrO₂). google.com They offer the benefits of being solid and easily separable.
Solid Acid Catalysts : Materials like sulfated zirconia (SO₄-ZrO₂), tungstated zirconia (WO₃-ZrO₂), and various acid-functionalized porous polymers can effectively catalyze the reaction.
Metal Phosphates : Aluminum phosphate (B84403) has been patented as a stable, highly active, and selective heterogeneous catalyst for transesterification that is insoluble in the reaction medium. scielo.br
Enzymes : Lipases are used as biocatalysts for transesterification under very mild conditions (e.g., 50-70°C). This approach avoids harsh chemicals and high temperatures but can be more expensive.
| Catalyst Type | Examples | Phase | Key Advantages | Citation |
| Homogeneous Base | NaOH, KOH, Sodium Methoxide | Liquid | High reaction rates, low cost | researchgate.net |
| Homogeneous Acid | H₂SO₄, HCl | Liquid | Tolerant to free fatty acids | researchgate.net |
| Heterogeneous Metal Oxide | La₂O₃, PrO₂, ZnO | Solid | Reusable, environmentally friendly, stable | google.com |
| Heterogeneous Solid Acid | Sulfated Zirconia, Polymeric Resins | Solid | Easy separation, reusable, less corrosive | rsc.org |
| Heterogeneous Phosphate | Aluminum Phosphate | Solid | High activity and selectivity, insoluble, stable | scielo.br |
| Biocatalyst | Lipase (B570770) | Solid (Immobilized) | Mild conditions, high selectivity |
Mechanistic Aspects of Transesterification Reactions
Advanced Ester Synthesis Techniques
The formation of the ester linkage in this compound and similar compounds can be achieved through various modern synthetic protocols that offer advantages over simple acid-catalyzed condensation. These techniques are designed to proceed under milder conditions, tolerate sensitive functional groups, and provide high yields.
Utilization of Activating Agents for Ester Formation
To circumvent the often harsh conditions of traditional Fischer esterification, chemists employ activating agents that convert the carboxylic acid into a more reactive intermediate. This activated species is then readily attacked by the alcohol or phenol (1-naphthol in this case) to form the desired ester. Two of the most prominent methods are the Steglich esterification and the Mitsunobu reaction.
Steglich Esterification: This method is a mild and efficient technique for forming ester bonds by using a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), as a coupling agent. wikipedia.orgnih.gov The reaction is typically catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The process is valued for its ability to esterify sterically hindered and acid-labile substrates under room temperature conditions. organic-chemistry.org
The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can be thought of as an activated form of the carboxylic acid. The alcohol then attacks this intermediate, leading to the ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common organic solvents and can be removed by filtration. wikipedia.orgorganic-chemistry.org DMAP accelerates the reaction by acting as an acyl transfer agent, forming a reactive N-acylpyridinium species that is more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org This catalytic cycle is crucial for preventing a side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea. wikipedia.org
Interactive Data Table: Common Reagents in Steglich Esterification
| Reagent Role | Compound Name | Abbreviation | Key Features |
|---|---|---|---|
| Coupling Agent | N,N′-Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea (DCU) byproduct, facilitating purification. wikipedia.org |
| Coupling Agent | N,N′-Diisopropylcarbodiimide | DIC | Forms a more soluble urea byproduct compared to DCC. nih.gov |
| Coupling Agent | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC or EDCI | Water-soluble, allowing for easy removal of the urea byproduct through aqueous extraction. nih.gov |
| Catalyst | 4-Dimethylaminopyridine | DMAP | Acts as a highly effective acyl-transfer catalyst, increasing reaction rates and suppressing side reactions. wikipedia.orgorganic-chemistry.org |
Mitsunobu Reaction: The Mitsunobu reaction provides another powerful route to esters from primary and secondary alcohols, with the defining characteristic of inverting the stereochemistry at the alcohol's carbon center. organic-chemistry.orgnih.gov This reaction employs a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
Interactive Data Table: Key Reagents for Mitsunobu Esterification
| Reagent Role | Compound Name | Abbreviation | Function |
|---|---|---|---|
| Reducing Agent | Triphenylphosphine | PPh₃ | Activates the alcohol by forming an oxyphosphonium salt leaving group. organic-chemistry.orgwikipedia.org |
| Oxidizing Agent | Diethyl Azodicarboxylate | DEAD | Acts as the hydrogen acceptor in the dehydration. organic-chemistry.orgwikipedia.org |
| Oxidizing Agent | Diisopropyl Azodicarboxylate | DIAD | A common alternative to DEAD, sometimes offering advantages in purification. wikipedia.org |
| Nucleophile | Tetradecanoic Acid | - | The acyl donor that couples with the activated alcohol. nih.gov |
| Substrate | 1-Naphthol | - | The alcohol component that becomes part of the final ester. |
Chemo- and Regioselective Synthesis Approaches
In the synthesis of complex molecules containing multiple reactive sites, chemo- and regioselectivity are paramount. Advanced catalytic systems have been developed to direct esterification to a specific functional group or position on a molecule, which is particularly relevant for creating substituted naphthyl esters.
Transition Metal-Catalyzed Synthesis: Modern organometallic chemistry offers powerful tools for selective synthesis. For instance, a regioselective rhodium(III)-catalyzed C-H bond naphthylation has been developed, which can be part of a cascade reaction to produce diverse naphthalene-substituted aromatic esters. researchgate.net Such methods leverage directing groups to guide the catalyst to a specific C-H bond on the aromatic ring, allowing for the construction of complex architectures with high precision that would be difficult to achieve with traditional methods. researchgate.net
Tandem and Annulation Reactions: Chemo- and regioselective synthesis of naphthalene (B1677914) amino esters has been achieved through a tandem 6-endo-dig carbannulation process starting from o-alkynylarenenitriles and a Reformatsky reagent. acs.org These types of cascade reactions, where multiple bonds are formed in a single operation, are highly efficient and can establish complex molecular frameworks with excellent selectivity. acs.org
Enzymatic Catalysis: Biocatalysis, particularly using enzymes like lipases, offers exceptional chemo-, regio-, and stereoselectivity for ester synthesis under very mild conditions. researchgate.net While often applied in the production of biofuels from fatty acids, the principles are directly applicable to the synthesis of specialty esters like this compound. researchgate.net An enzyme's active site can distinguish between similar functional groups on a substrate, enabling selective esterification in the presence of other sensitive moieties, thereby minimizing the need for protecting groups and simplifying purification.
Synthesis of this compound Derivatives for Academic Inquiry
The synthesis of derivatives of this compound is crucial for academic research across various disciplines, from medicinal chemistry to materials science. By systematically modifying either the naphthalene core or the tetradecanoate chain, researchers can probe structure-activity relationships, develop new functional materials, and investigate fundamental chemical processes.
Derivatives for Biological and Medicinal Research: The naphthalene moiety is present in numerous biologically active compounds. Researchers synthesize derivatives to explore their therapeutic potential. For example, derivatives of (naphthalen-2-ylmethoxy)tetradecanoate have been incorporated into Lipid A analogs to study and modulate cytokine responses, which is critical in immunology and drug development. uu.nl Other research has focused on creating naphthalene-substituted triazole spirodienones to evaluate their anticancer activity or synthesizing new naphthalene derivatives to test their antioxidant capacity. nih.govscielo.br
Derivatives for Materials Science: The rigid, planar structure of the naphthalene ring makes it an attractive component for functional materials. Asymmetric naphthalene-based bis-ester Schiff bases have been synthesized to investigate their liquid crystal properties. bohrium.com The long alkyl chain of the tetradecanoate can influence the self-assembly and mesomorphic behavior of these molecules. Similarly, long-chain alkylated naphthalenes are synthesized for their potential application as high-performance synthetic lubricants, valued for their thermal stability. researchgate.net
Derivatives for Fundamental Chemical Research: The synthesis of novel derivatives also drives the discovery and understanding of new chemical reactions. For instance, naphthyl cyclopropane (B1198618) esters have been prepared as starting materials to explore visible-light-induced photoannulation reactions, leading to the formation of functionalized dihydrophenalenes. acs.org This type of research expands the toolkit of synthetic organic chemistry.
Interactive Data Table: Examples of Naphthalene Ester Derivatives in Research
| Derivative Class | Modification | Area of Academic Inquiry | Reference |
|---|---|---|---|
| Lipid A Analogs | (Naphthalen-2-ylmethoxy)tetradecanoate attached to a glucosamine (B1671600) backbone | Immunology, Medicinal Chemistry | uu.nl |
| Schiff Base Esters | Asymmetric 2,6-disubstituted naphthalene bis-esters | Materials Science (Liquid Crystals) | bohrium.com |
| Alkylated Naphthalenes | Naphthalene alkylated with long-chain olefins | Materials Science (Lubricants) | researchgate.net |
| Photoactive Esters | Naphthyl cyclopropane esters | Organic Chemistry (Photoredox Catalysis) | acs.org |
| Triazole Conjugates | Naphthalene-substituted triazole spirodienones | Medicinal Chemistry (Anticancer Agents) | nih.gov |
Reaction Chemistry and Mechanistic Investigations of Naphthalen 1 Yl Tetradecanoate
Hydrolytic Cleavage of the Ester Linkage
The most fundamental reaction of Naphthalen-1-yl tetradecanoate (B1227901) is the hydrolytic cleavage of its ester bond. This process, which results in the formation of 1-naphthol (B170400) and tetradecanoic acid, can be catalyzed by either acid or base. smolecule.com The conditions under which hydrolysis occurs dictate the specific mechanistic pathway.
Under acidic conditions, the hydrolysis of Naphthalen-1-yl tetradecanoate typically proceeds via a nucleophilic acyl substitution mechanism known as the A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. ucoz.com This reaction is reversible, and to drive it towards completion, a large excess of water is often employed. chemguide.co.uk
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). chemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion portion of the intermediate to the oxygen atom of the 1-naphthol leaving group. This converts the naphthoxy group into a better leaving group (1-naphthol).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 1-naphthol molecule. libretexts.org
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield tetradecanoic acid and regenerate the acid catalyst (H₃O⁺). chemguide.co.uk
The hydrolysis of this compound in the presence of a base, such as sodium hydroxide (B78521), is known as saponification. This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. chemguide.co.uklibretexts.org The pathway is a B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. scribd.com
Formation of a Tetrahedral Intermediate : This attack results in the formation of a negatively charged tetrahedral intermediate. scribd.com
Collapse of the Intermediate : The intermediate is unstable and collapses, reforming the carbonyl group and ejecting the 1-naphthoxide ion as the leaving group.
Acid-Base Reaction : The 1-naphthoxide ion is a relatively basic leaving group and will readily deprotonate the newly formed tetradecanoic acid. This final, rapid acid-base step produces 1-naphthol and the sodium salt of tetradecanoic acid (sodium tetradecanoate). This step drives the reaction to completion. chemguide.co.uk
While specific kinetic data for the hydrolysis of this compound is not extensively documented, the kinetics can be inferred from studies on related naphthyl esters and general principles of ester hydrolysis. nih.govrsc.orgrsc.org The reaction typically follows pseudo-first-order kinetics when carried out with a large excess of water, where the concentration of water remains effectively constant throughout the reaction. scielo.br
The rate of hydrolysis is dependent on several factors, including pH, temperature, and the chemical structure of the ester. utoronto.ca
pH Dependence : The rate of hydrolysis is generally at its minimum in the neutral pH range and increases significantly in both acidic and basic conditions due to catalysis. scielo.brresearchgate.net
Structural Influence : The rate of ocular esterase-mediated hydrolysis has been shown to vary within a homologous series of naphthyl esters, with the chain length of the carboxylic acid influencing the kinetic parameters (K_m and V_max). nih.gov For this compound, the long, hydrophobic tetradecanoate chain may influence its solubility and interaction with the catalytic species, thereby affecting the reaction rate.
The table below illustrates the conceptual relationship between pH and the observed rate constant (k_obs) for a typical ester hydrolysis, demonstrating the catalytic effects at low and high pH.
| pH | Reaction Condition | Relative Rate of Hydrolysis | Dominant Mechanism |
| 1-3 | Acid-catalyzed | High | A_AC2 |
| 4-6 | Uncatalyzed (Water) | Low | Neutral Hydrolysis |
| 7 | Neutral | Minimum | Neutral Hydrolysis |
| 8-10 | Base-catalyzed | Moderate | B_AC2 |
| 11-14 | Base-catalyzed | High | B_AC2 |
This table is a generalized representation based on typical ester hydrolysis kinetics. Actual values for this compound would require experimental determination.
Basic Hydrolysis Pathways
Nucleophilic Acyl Substitution Reactions beyond Hydrolysis
Beyond reacting with water, the ester group of this compound is susceptible to attack by other nucleophiles, leading to a range of nucleophilic acyl substitution products.
Aminolysis is the reaction of an ester with an amine (such as ammonia, a primary amine, or a secondary amine) to form an amide. This reaction follows the general nucleophilic acyl substitution mechanism. An aminolysis of the methyl ester of tetradecanoic acid has been documented, indicating the viability of this reaction for the tetradecanoate moiety. grafiati.com
In the case of this compound, the reaction with an amine (R-NH₂) would proceed as follows:
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester.
Tetrahedral Intermediate : A zwitterionic tetrahedral intermediate is formed.
Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen of the naphthoxy group.
Leaving Group Departure : The intermediate collapses, ejecting the 1-naphthol leaving group to form a protonated amide.
Deprotonation : A second molecule of the amine acts as a base to deprotonate the amide, yielding the final N-substituted tetradecanamide (B1213311) product, 1-naphthol, and an ammonium (B1175870) salt.
The ester functional group in this compound can be reduced by strong reducing agents. smolecule.com The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org
The reduction of this compound with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This process effectively cleaves the ester into two separate alcohol molecules. The acyl portion is reduced to a primary alcohol, while the alkoxy portion is liberated as its corresponding alcohol.
The reaction proceeds in two main stages:
Initial Reduction to an Aldehyde Intermediate : A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eliminate the 1-naphthoxide anion, transiently forming tetradecanal (B130844) (an aldehyde).
Reduction of the Aldehyde : The aldehyde is immediately attacked by a second hydride ion, and upon acidic workup, is converted to the primary alcohol.
The final products after an aqueous or acidic workup are tetradecan-1-ol and 1-naphthol. It is important to note that milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can sometimes be used at low temperatures to stop the reduction at the aldehyde stage, though this can be challenging to control. libretexts.org
Aminolysis Reactions with this compound
Mechanistic Elucidation through Advanced Organic Chemistry Techniques
The determination of reaction mechanisms for the transformation of this compound, a sterically hindered aromatic ester, relies on a combination of advanced organic chemistry techniques. These methods provide detailed insights into the sequence of bond-breaking and bond-forming events, the nature of transient intermediates, and the energetic landscape of the reaction pathway.
Isotopic Labeling Studies in Reaction Mechanism Determination
Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby elucidating the mechanism. csbsju.edu In the context of this compound, isotopic labeling, particularly with Oxygen-18 (¹⁸O), is instrumental in confirming the pathway of its hydrolysis.
The hydrolysis of esters can, in principle, proceed via two distinct mechanisms involving the cleavage of either the acyl-oxygen bond (C-O) or the alkyl-oxygen bond (O-R). For this compound, this translates to cleavage at the bond between the carbonyl carbon and the naphthyl oxygen or the bond between the naphthyl oxygen and the naphthalene (B1677914) ring.
In a typical experiment, the hydrolysis of this compound is carried out in water enriched with ¹⁸O (H₂¹⁸O). The products, tetradecanoic acid and 1-naphthol, are then isolated and analyzed for the presence of the ¹⁸O label, usually by mass spectrometry.
If the reaction proceeds via nucleophilic acyl substitution, the ¹⁸O-labeled water molecule will attack the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the incorporation of the ¹⁸O label into the carboxylic acid product (tetradecanoic acid), while the 1-naphthol leaving group remains unlabeled. dalalinstitute.com
Conversely, if the reaction were to proceed via nucleophilic substitution at the naphthalene ring (an SₙAr-type mechanism, which is highly unlikely for this substrate under typical hydrolysis conditions) or an Sₙ1-type reaction involving a naphthyl cation (also unlikely), the ¹⁸O label would be found in the 1-naphthol product.
Experimental findings from analogous systems, such as the hydrolysis of other aromatic esters like phenyl acetate (B1210297) and ethyl propanoate, consistently show that the ¹⁸O label is incorporated into the carboxylic acid. libretexts.orgmasterorganicchemistry.comresearchgate.net This provides strong evidence for the acyl-oxygen cleavage mechanism. Extrapolating from these well-established principles, the hydrolysis of this compound is expected to follow the same pathway.
Table 1: Hypothetical Isotopic Labeling Data for the Hydrolysis of this compound with H₂¹⁸O
| Analyte | Expected ¹⁸O Incorporation (Acyl-Oxygen Cleavage) | Expected ¹⁸O Incorporation (Alkyl-Oxygen Cleavage) |
| Tetradecanoic Acid | Yes | No |
| 1-Naphthol | No | Yes |
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates, even if they are transient, provides invaluable evidence for a proposed reaction mechanism. Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are well-suited for monitoring the progress of reactions in real-time and detecting the formation and consumption of intermediates. oxinst.commagritek.commagritek.com
For the acid-catalyzed esterification to form this compound or its hydrolysis, the key intermediate is a tetrahedral species. In the acid-catalyzed mechanism, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack. libretexts.orgchemistrysteps.com In the case of hydrolysis, a water molecule acts as the nucleophile, while for esterification, it is the hydroxyl group of 1-naphthol.
While the tetrahedral intermediate in ester hydrolysis is often too short-lived to be observed directly under standard conditions, its existence is strongly supported by kinetic data and isotopic exchange studies. spcmc.ac.in However, under specific conditions, such as in superacid media or at very low temperatures, related intermediates have been characterized using NMR. dalalinstitute.com
For the formation of this compound (Fischer esterification), real-time NMR monitoring can track the disappearance of the signals corresponding to the reactants (tetradecanoic acid and 1-naphthol) and the appearance of the product signals. nih.govosf.io For instance, the chemical shift of the carboxylic acid proton of tetradecanoic acid and the phenolic proton of 1-naphthol would decrease in intensity, while new signals corresponding to the ester product would emerge. The observation of any transient signals could provide direct evidence for the formation of intermediates.
Table 2: Hypothetical ¹H-NMR Chemical Shift Changes During the Esterification of 1-Naphthol with Tetradecanoic Acid
| Species | Key Proton | Reactant δ (ppm) | Intermediate (Tetrahedral) δ (ppm) | Product δ (ppm) |
| Tetradecanoic Acid | -COOH | ~12.0 | - | - |
| 1-Naphthol | Ar-OH | ~9.5 | - | - |
| Tetrahedral Intermediate | C-OH | - | ~6-8 | - |
| This compound | Naphthyl Protons | - | - | ~7.5-8.2 |
| This compound | Alkyl Protons (α-CH₂) | - | - | ~2.5 |
Kinetic Isotope Effects in Mechanistic Probes
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step.
For the hydrolysis of this compound, a primary kinetic isotope effect would be expected if a bond to the isotopic atom is broken in the rate-determining step. For example, if the nucleophilic attack of water were the rate-determining step, a solvent isotope effect (kH₂O/kD₂O) would be observed. In acid-catalyzed hydrolysis, this value is typically greater than 1, indicating that a proton transfer is involved in the transition state. rsc.org For base-catalyzed hydrolysis, the kH₂O/kD₂O is usually less than 1.
A secondary kinetic isotope effect can be observed when the isotopically substituted atom is not directly involved in bond breaking but is located at or near the reaction center. For instance, a ¹³C KIE at the carbonyl carbon can distinguish between different mechanisms. A significant ¹³C KIE would be expected for a reaction where the bonding at the carbonyl carbon changes in the rate-determining step, which is the case for the formation of the tetrahedral intermediate in ester hydrolysis.
Table 3: Hypothetical Kinetic Isotope Effects for the Hydrolysis of this compound
| Isotopic Substitution | Reaction Condition | Expected k_light / k_heavy | Mechanistic Implication |
| H₂O / D₂O | Acid-Catalyzed | > 1 | Proton transfer in the rate-determining step. |
| H₂O / D₂O | Base-Catalyzed | < 1 | Hydroxide is a stronger nucleophile than deuteroxide. |
| ¹²C / ¹³C (at C=O) | Both | > 1 (slight) | Change in hybridization of the carbonyl carbon in the transition state. |
Analytical Methodologies for Research Characterization of Naphthalen 1 Yl Tetradecanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of Naphthalen-1-yl Tetradecanoate (B1227901) would be expected to reveal distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the tetradecanoate chain. The aromatic region would likely display a complex pattern of multiplets due to the spin-spin coupling between the seven protons on the naphthalene ring. The chemical shifts of these protons are influenced by their position relative to the ester linkage and the anisotropic effects of the fused ring system.
The aliphatic portion of the spectrum would be characterized by a triplet corresponding to the terminal methyl group (CH₃) of the fatty acid chain, a triplet for the methylene (B1212753) group (CH₂) adjacent to the carbonyl, and a series of overlapping multiplets for the remaining methylene groups in the long alkyl chain. The integration of these signals would provide a quantitative measure of the number of protons in each distinct chemical environment, confirming the ratio of the naphthalenyl to the tetradecanoate moiety.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Naphthalen-1-yl Tetradecanoate
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (Naphthalene) | 7.2 - 8.2 | Multiplets |
| Methylene Protons (α to C=O) | 2.4 - 2.6 | Triplet |
| Methylene Protons (Chain) | 1.2 - 1.8 | Multiplets |
| Terminal Methyl Protons | 0.8 - 1.0 | Triplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum would be expected to show a signal for the carbonyl carbon of the ester group in the downfield region. The ten carbon atoms of the naphthalene ring would appear in the aromatic region, with their specific chemical shifts determined by their electronic environment. The numerous aliphatic carbons of the tetradecanoate chain would be observed in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 170 - 175 |
| Aromatic Carbons (Naphthalene) | 110 - 150 |
| Methylene Carbons (Chain) | 20 - 40 |
| Terminal Methyl Carbon | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the different protons within the naphthalene ring system and along the aliphatic chain, helping to resolve the complex multiplets observed in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) in Compound Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. These would likely include the loss of the tetradecanoate chain to produce a fragment corresponding to the naphthalen-1-ol cation, and fragmentation along the alkyl chain, providing a series of ions separated by 14 Da (the mass of a CH₂ group). These fragmentation pathways would corroborate the identity and structure of the compound established by NMR spectroscopy.
Vibrational and Electronic Spectroscopy for Functional Group Analysis
Spectroscopic methods are fundamental in elucidating the structural features of this compound by examining the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound: the ester group and the aromatic naphthalene moiety. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.
The ester functional group is characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester linkage also produce characteristic bands, usually in the 1300-1000 cm⁻¹ range.
The aromatic naphthalene component exhibits several characteristic IR absorption bands. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. scielo.org.za The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. nasa.gov Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the naphthalene ring and are found in the 900-675 cm⁻¹ range. chemrxiv.org The presence of the long alkyl chain from the tetradecanoate portion will be evident from the strong C-H stretching bands of the methylene (CH₂) and methyl (CH₃) groups, which typically appear in the 2960-2850 cm⁻¹ range. mdpi.com
Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1750-1735 |
| Ester | C-O Stretch | 1300-1000 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C-C Stretch | 1600-1450 |
| Aromatic | C-H Out-of-Plane Bend | 900-675 |
| Alkyl | C-H Stretch | 2960-2850 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The naphthalene ring system acts as the primary chromophore, absorbing UV light to promote electrons to higher energy orbitals.
The UV-Vis spectrum of naphthalene-containing compounds typically displays multiple absorption bands. For instance, in a study of naphthalene and its derivatives in n-hexane, distinct absorption manifolds, labeled as ¹Lₐ and ¹Lₑ, were observed. researchgate.net For 1-naphthol (B170400), a related compound, the absorption for the S₀ → S₁ transition (¹Lₑ) is located around 31,095 cm⁻¹, while the S₀ → S₂ transition (¹Lₐ) begins around 33,200 cm⁻¹. researchgate.net These transitions are characteristic of the π-π* electronic transitions within the aromatic system. The specific wavelengths and intensities of these absorption maxima can be influenced by the solvent and the presence of substituents on the naphthalene ring. Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be employed to complement experimental UV-Vis spectra and aid in the interpretation of the electronic transitions. nih.gov
Infrared (IR) Spectroscopy in Ester and Aromatic Moiety Identification
Chromatographic Techniques in Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. cabidigitallibrary.org The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.
Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries or through detailed interpretation. For instance, GC-MS analysis of various plant extracts has successfully identified numerous compounds, including those with naphthalene and fatty acid ester structures. cabidigitallibrary.orgresearchgate.net The use of a suitable capillary column, such as one with a 5% phenyl, 95% methyl polysiloxane stationary phase, is common for the separation of such compounds. cabidigitallibrary.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. rroij.com For this compound, reversed-phase HPLC would likely be the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. The compound would be separated based on its hydrophobicity.
HPLC is particularly valuable for quantitative analysis, where the area under the chromatographic peak is proportional to the concentration of the compound. This makes it an excellent tool for determining the purity of a synthesized batch of this compound and for monitoring the progress of its synthesis reaction. nih.gov The use of a suitable detector, such as a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly, would provide high sensitivity. rroij.com Coupling HPLC with mass spectrometry (LC-MS) can provide even greater specificity and confirmatory data, combining the separation power of HPLC with the detailed structural information from mass spectrometry. eurofins.comuniroma1.it
Table 2: Summary of Analytical Techniques for this compound
| Technique | Information Provided | Key Features |
| IR Spectroscopy | Functional group identification (ester, aromatic) | Detects vibrational modes of covalent bonds |
| UV-Vis Spectroscopy | Electronic transitions, chromophore analysis | Analyzes absorption of UV and visible light by the naphthalene ring |
| GC-MS | Separation, identification, and structural elucidation of volatile samples | Combines gas chromatography separation with mass spectrometry detection |
| HPLC | Purity assessment, quantitative analysis, reaction monitoring | High-resolution separation of non-volatile compounds |
Computational Chemistry and Theoretical Investigations of Naphthalen 1 Yl Tetradecanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining molecular geometry and orbital energies, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, corresponding to the lowest energy arrangement of its atoms. For Naphthalen-1-yl Tetradecanoate (B1227901), a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), would predict key structural parameters. mdpi.comacs.org
Table 1: Predicted Key Geometric Parameters of Naphthalen-1-yl Tetradecanoate from DFT Calculations (Illustrative)
| Parameter | Predicted Value (Illustrative) | Description |
| C=O Bond Length | ~1.21 Å | Typical double bond length for an ester carbonyl group. |
| (Naphthyl)C-O Bond Length | ~1.40 Å | Single bond length between the naphthalene (B1677914) ring and the ester oxygen. |
| O-C(O) Bond Length | ~1.35 Å | Single bond length within the ester group. |
| C-O-C Bond Angle | ~115° | Angle of the ester linkage. |
| Naphthalene Ring | Planar | The aromatic ring system maintains its planarity. |
| Tetradecanoate Chain | Zigzag Conformation | The saturated alkyl chain adopts a low-energy extended conformation. |
This table is illustrative and based on typical values for similar functional groups and molecular fragments calculated using DFT. acs.orgchalcogen.ro
HOMO-LUMO Orbital Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. crimsonpublishers.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, which is a characteristic of many aromatic compounds. The LUMO, on the other hand, is likely to be centered around the carbonyl group of the ester, which is an electron-withdrawing moiety.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. crimsonpublishers.com In a study on related naphthyl benzoate (B1203000) ester derivatives, DFT calculations were used to determine these orbital energies. mdpi.com
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. dergipark.org.tr |
| Ionization Potential (I) | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | ~ 1.2 eV | Energy released when an electron is added. |
| Electronegativity (χ) | ~ 3.85 eV | Measure of the ability to attract electrons. |
| Chemical Hardness (η) | ~ 2.65 eV | Resistance to change in electron distribution. |
This table is illustrative. The values are based on general principles and data from computational studies on analogous fatty acid esters and naphthalene derivatives. mdpi.comresearchgate.netwjarr.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and interactions with its environment.
Conformational Analysis through Computational Methods
The long and flexible tetradecanoate chain of this compound can adopt numerous conformations. Computational methods, such as molecular mechanics force fields (e.g., MMFF94) or DFT, can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. acs.orgnih.gov
Simulation of Intermolecular Interactions
Molecular dynamics (MD) simulations can model the movement of this compound and its interactions with surrounding molecules over time. researchgate.net Such simulations are particularly useful for understanding its behavior in solution or in more complex environments like lipid bilayers.
An MD simulation of this compound in a solvent would reveal information about its solvation shell and how solvent molecules arrange themselves around the hydrophobic naphthalene and alkyl parts, as well as the more polar ester group. researchgate.net In a more complex system, such as a lipid membrane, MD simulations could predict the molecule's preferred location and orientation within the membrane, driven by hydrophobic and van der Waals interactions between the naphthalene and tetradecanoate parts with the lipid tails, and potential hydrogen bonding involving the ester group. nih.gov Studies on similar naphthalene derivatives have shown that they tend to reside within the hydrophobic core of lipid membranes. nih.gov
Computational Exploration of Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction is its hydrolysis, which would break the ester bond to yield 1-naphthol (B170400) and tetradecanoic acid.
DFT calculations can be used to map out the potential energy surface of the hydrolysis reaction, both under acidic and basic conditions. rsc.orgresearchgate.net This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, in an acid-catalyzed hydrolysis, the reaction would likely proceed through the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. rsc.orgcolab.ws The subsequent breakdown of this intermediate would lead to the final products. Computational studies can model each of these steps, providing detailed energetic and structural information that is often difficult to obtain experimentally. researchgate.net
Transition State Characterization and Reaction Pathway Mapping
The synthesis of this compound, typically achieved through the esterification of 1-naphthol and tetradecanoic acid, involves a series of intricate steps that can be elucidated using computational methods. smolecule.com The reaction is often catalyzed by an acid, and the mechanism involves the formation of several intermediates and transition states.
Reaction Pathway Mapping: Computational tools can map the entire potential energy surface of the reaction. This map details the energy of the system as a function of the geometric coordinates of the atoms, revealing the most likely path the reaction will follow from reactants to products. For the esterification of 1-naphthol, this would involve modeling the protonation of the carboxylic acid, the nucleophilic attack by the hydroxyl group of 1-naphthol, the formation of a tetrahedral intermediate, and the subsequent elimination of water to form the final ester product.
Transition State Characterization: The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of these transition states. scienceopen.comnih.gov For the synthesis of this compound, key transition states would be associated with the nucleophilic attack and the dehydration step. The characterization of these transition states is crucial for understanding the kinetics of the reaction.
A hypothetical reaction coordinate diagram for the acid-catalyzed esterification of 1-naphthol and tetradecanoic acid is presented below. The diagram illustrates the relative energies of the reactants, intermediates, transition states, and products.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (1-Naphthol + Tetradecanoic Acid) | 0 |
| 2 | Protonated Tetradecanoic Acid | +5 |
| 3 | Transition State 1 (Nucleophilic Attack) | +25 |
| 4 | Tetrahedral Intermediate | +10 |
| 5 | Transition State 2 (Water Elimination) | +30 |
| 6 | Products (this compound + H₂O) | -5 |
This table is illustrative and does not represent actual experimental or calculated data.
Energy Barrier Computations for Chemical Transformations
Energy barrier computations are a cornerstone of theoretical chemistry, providing quantitative predictions of reaction rates. The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state.
For the formation of this compound, DFT calculations can provide accurate estimates of these energy barriers. scienceopen.com These calculations would involve optimizing the geometries of the reactants, transition states, and products, and then calculating their single-point energies. The difference between these energies gives the activation energy.
For instance, in the hydrolysis of an ester, which is the reverse of esterification, computational models can predict the energy barriers for both acid- and base-catalyzed pathways. researchgate.net These predictions are vital for understanding the stability of this compound under various conditions.
The following table presents hypothetical computed energy barriers for key reaction steps in the synthesis of this compound.
| Reaction Step | Computed Energy Barrier (kcal/mol) |
| Nucleophilic attack of 1-naphthol on protonated tetradecanoic acid | 20 |
| Elimination of water from the tetrahedral intermediate | 25 |
This table is illustrative and does not represent actual experimental or calculated data.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Principles in Ester Series Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental concepts in medicinal chemistry and materials science. nih.gov They aim to correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.net For a series of esters like those derived from naphthalene, these principles can guide the design of new molecules with desired characteristics.
Ligand-Based and Structure-Based Computational Design Approaches
Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. ijpsjournal.com It relies on the analysis of a set of molecules that are known to interact with the target. For a series of naphthalenyl esters, one could build a pharmacophore model that defines the essential structural features required for a specific biological activity. This model could then be used to screen virtual libraries of compounds to identify new potential candidates.
Structure-Based Design: When the 3D structure of the target protein or enzyme is available, structure-based design becomes a powerful tool. nih.gov Molecular docking simulations can be used to predict how this compound and its analogs bind to the active site of a target. nih.gov This allows for the rational design of modifications to the molecule to enhance binding affinity and selectivity. For example, the length of the tetradecanoate chain or substitutions on the naphthalene ring could be systematically varied to optimize interactions with the target. rsc.org
Predictive Modeling in Chemical Research
Predictive modeling in chemistry uses computational algorithms to forecast the properties and activities of molecules. cam.ac.uk QSAR is a prominent example of predictive modeling. A QSAR model is a mathematical equation that relates a set of molecular descriptors to a particular property. acs.org
For a series of naphthalenyl esters, a QSAR model could be developed to predict properties such as antimicrobial activity, anti-inflammatory effects, or even physical properties like melting point or solubility. The molecular descriptors used in such a model could include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). nih.govmdpi.com
A hypothetical QSAR equation for predicting the antimicrobial activity of a series of naphthalenyl esters might look like:
log(1/IC₅₀) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + C
Where IC₅₀ is the concentration required to inhibit 50% of microbial growth, logP is a measure of hydrophobicity, and C is a constant. Such a model, once validated, can be used to predict the activity of new, unsynthesized esters, thereby prioritizing synthetic efforts.
The following table lists some common molecular descriptors that would be relevant for QSAR studies of this compound and its analogs.
| Descriptor Type | Specific Descriptor | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. scienceopen.com |
| Steric | Molecular Volume, Surface Area | Affects how the molecule fits into a binding site. |
| Hydrophobic | LogP, Water Solubility | Determines partitioning between aqueous and lipid environments. nih.gov |
| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |
This table is for illustrative purposes.
Academic Applications of Naphthalen 1 Yl Tetradecanoate in Materials Science Research
Incorporation into Polymeric Systems
The incorporation of Naphthalen-1-yl tetradecanoate (B1227901) into polymeric systems is a theoretical avenue for creating materials with tailored properties. The naphthalene (B1677914) group could impart enhanced thermal stability and specific optical properties, while the tetradecanoate chain could influence flexibility and solubility.
Investigation as a Monomer or Cross-linking Agent
Currently, there is a lack of scientific literature describing the investigation of Naphthalen-1-yl tetradecanoate as a monomer for polymerization or as a cross-linking agent. For it to function as a monomer, it would typically require reactive functional groups that can participate in polymerization reactions, such as vinyl or acrylic groups. The basic structure of this compound does not inherently possess such groups.
To be utilized as a cross-linking agent, the molecule would need at least two reactive sites to form bridges between polymer chains, a characteristic the standard compound does not have. specialchem.comchempoint.com Chemical modification of this compound to introduce polymerizable or cross-linking functionalities would be a necessary first step for such investigations.
Role in the Synthesis of Naphthyl-Containing Polymers
While the direct synthesis of polymers from this compound has not been reported, the broader field of naphthyl-containing polymers is an active area of research. mdpi.com These polymers are known for their high thermal stability, chemical resistance, and unique photophysical properties. The introduction of a naphthalene moiety into a polymer backbone can significantly enhance its performance characteristics. mdpi.com
Table 1: Potential Properties of Naphthyl-Containing Polymers
| Property | Potential Influence of Naphthalene Moiety |
| Thermal Stability | Increased due to the rigid aromatic structure |
| Optical Properties | Fluorescence, UV absorption |
| Mechanical Strength | Enhanced rigidity and strength |
| Solubility | Can be tailored by the overall polymer structure |
This table represents general properties of naphthyl-containing polymers and is not based on specific data for polymers derived from this compound, as such data is not currently available.
Future research could explore the modification of this compound to create a functionalized monomer. Subsequent polymerization could lead to novel naphthyl-containing polymers with the tetradecanoate side chains acting as internal plasticizers or influencing the polymer's morphology.
Development of Functional Materials
The distinct molecular architecture of this compound suggests its potential use in the development of functional materials such as liquid crystals and supramolecular assemblies.
Studies in Liquid Crystal Research
The combination of a rigid naphthalene core and a flexible alkyl chain in this compound is characteristic of some calamitic (rod-like) liquid crystals. scirp.org The naphthalene group would provide the necessary structural anisotropy, while the long aliphatic chain could promote the formation of mesophases.
However, a study investigating a homologous series of naphthalene-1-yl-4-(alkoxy) benzoate (B1203000) materials found that a bent molecular geometry, which can arise from the ester linkage at the naphthalene carbon #1, can hinder the formation of liquid crystalline phases. scirp.org This suggests that while structurally related compounds show mesogenic behavior, this compound itself may not be an ideal candidate for liquid crystal applications without structural modification.
Table 2: Factors Influencing Liquid Crystal Behavior
| Molecular Feature | Influence on Liquid Crystallinity | Relevance to this compound |
| Molecular Shape | Anisotropy (rod-like or disc-like) is crucial. | The naphthalene group provides rigidity, but the overall shape may not be sufficiently linear. |
| Rigidity of Core | Aromatic rings contribute to stability. | The naphthalene core is rigid. |
| Flexibility of Tail | Alkyl chains promote fluidity. | The tetradecanoate chain is flexible. |
| Polarity | Dipole moments affect intermolecular interactions. | The ester group introduces polarity. |
This table is based on general principles of liquid crystal design and is for illustrative purposes.
Exploration in Supramolecular Assembly Research
Supramolecular chemistry involves the study of non-covalent interactions to form organized structures. beilstein-journals.org The naphthalene moiety in this compound could participate in π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules. rsc.org The long alkyl chain could engage in van der Waals interactions, contributing to the stability and morphology of the resulting assemblies.
While there is extensive research on the supramolecular assembly of other naphthalene derivatives, specific studies involving this compound are not found in the current scientific literature. rsc.orgrsc.org Future work could investigate how this molecule self-assembles on surfaces or in solution, potentially forming interesting nanostructures like films, fibers, or vesicles.
Advanced Materials Characterization Methodologies
The characterization of any new material is crucial for understanding its properties and potential applications. Should materials based on this compound be synthesized, a suite of advanced characterization techniques would be employed.
Table 3: Characterization Techniques for this compound-Based Materials
| Technique | Information Obtained |
| Structural Analysis | |
| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure and purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |
| Morphological and Crystalline Analysis | |
| X-ray Diffraction (XRD) | Investigation of crystalline structure and phase identification. |
| Scanning Electron Microscopy (SEM) | Visualization of surface morphology and microstructure. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structure. |
| Thermal Properties | |
| Differential Scanning Calorimetry (DSC) | Determination of melting points, glass transitions, and other phase transitions. researchgate.net |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Optical Properties | |
| UV-Visible Spectroscopy | Study of electronic transitions and absorption properties. |
| Fluorescence Spectroscopy | Analysis of emission properties. |
| Mechanical Properties (for polymers) | |
| Tensile Testing | Measurement of strength, stiffness, and ductility. specialchem.com |
| Dynamic Mechanical Analysis (DMA) | Characterization of viscoelastic properties. |
This table provides a general overview of techniques applicable to materials science and is not based on specific studies of this compound-containing materials.
Enzymatic and Biocatalytic Studies Involving Naphthalen 1 Yl Tetradecanoate Esters
Enzymatic Hydrolysis Mechanisms of Ester Compounds
The enzymatic hydrolysis of esters, a reaction of significant biological and industrial importance, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. numberanalytics.com This process is catalyzed by a class of enzymes known as esterases or, in the case of long-chain fatty acid esters, lipases. nih.govnih.gov The hydrolysis of aromatic esters like naphthalen-1-yl tetradecanoate (B1227901) can be catalyzed by acids or bases, but enzymatic catalysis offers high specificity and efficiency under mild conditions. numberanalytics.com The fundamental mechanism of enzymatic ester hydrolysis by hydrolases, such as chymotrypsin (B1334515) and trypsin, involves the cleavage of the acyl-carbon-ethereal oxygen bond. researchgate.net
Kinetic Analysis of Esterase Activity
Kinetic analysis of esterase activity provides crucial insights into the efficiency and mechanism of an enzyme. The Michaelis-Menten model is a fundamental framework for studying the kinetics of enzyme-catalyzed reactions, including ester hydrolysis. acs.org This model relates the initial reaction velocity (v₀) to the substrate concentration ([S]) and two key parameters: the maximum velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. acs.orgresearchgate.net
Lineweaver-Burk plots, which graph the inverse of the reaction velocity against the inverse of the substrate concentration, are commonly used to determine Km and Vmax from experimental data. researchgate.net The catalytic constant (kcat), also known as the turnover number, can be calculated from Vmax and the enzyme concentration, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. researchgate.net The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency and substrate preference. eie.gr
For instance, studies on various esterases have demonstrated how the structure of the ester substrate, such as the chain length of the carboxylic acid moiety, influences the kinetic parameters. researchgate.net In some cases, esterases exhibit maximum activity towards esters with specific chain lengths. nih.gov The kinetic analysis of naphthalen-1-yl tetradecanoate hydrolysis by a specific esterase would involve systematically varying the substrate concentration and measuring the initial reaction rates to determine these key kinetic constants.
Substrate Specificity Investigations with Model Esters
Esterases and lipases often exhibit a degree of substrate specificity, preferentially hydrolyzing certain types of esters over others. nih.govnih.gov This specificity is determined by the three-dimensional structure of the enzyme's active site, which accommodates the substrate. Investigations into substrate specificity often employ a range of model esters with varying acyl and alcohol moieties. nih.gov Aromatic esters, such as those derived from naphthol, can serve as valuable probes for understanding how the enzyme's active site interacts with bulky, hydrophobic groups.
The preference of an enzyme for a particular substrate is reflected in its kinetic parameters, specifically the kcat/Km value. eie.gr For example, a study of two esterases from Rhizomucor miehei, RmEstA and RmEstB, revealed distinct substrate specificities. RmEstA showed the highest activity towards longer-chain esters, while RmEstB favored the hydrolysis of shorter-chain esters. nih.gov Similarly, the thermostable esterase EstDZ3 displayed a preference for p-nitrophenyl esters with short to medium carbon chain lengths (C2-C8) but showed the highest catalytic efficiency for vinyl decanoate. eie.gr
This compound, with its bulky naphthalene (B1677914) group and long C14 acyl chain, would be a challenging substrate for many esterases. Investigating its hydrolysis alongside a series of other naphthalen-1-yl esters with varying acyl chain lengths (e.g., naphthalen-1-yl acetate (B1210297), naphthalen-1-yl butyrate) would provide a detailed picture of an enzyme's active site topology and its tolerance for both aromatic and long aliphatic chains.
Biocatalytic Synthesis of Ester Compounds
Biocatalysis has emerged as a green and sustainable alternative to traditional chemical methods for ester synthesis. researchgate.net Enzymes, particularly lipases, are widely used as catalysts in these processes due to their high selectivity, mild reaction conditions, and ability to function in non-aqueous media. tandfonline.comscielo.br
Lipase-Catalyzed Esterification and Transesterification
Lipases can catalyze both esterification (reaction of a carboxylic acid and an alcohol) and transesterification (reaction of an ester with an alcohol, acid, or another ester) to produce a wide variety of esters. tandfonline.comresearchgate.net These reactions are typically carried out in organic solvents or solvent-free systems to shift the equilibrium towards synthesis by minimizing the competing hydrolysis reaction. tandfonline.comnih.gov The choice of solvent can significantly influence the enzyme's activity and stability. nih.gov
The synthesis of this compound via lipase-catalyzed esterification would involve the reaction of tetradecanoic acid and 1-naphthol (B170400). Alternatively, it could be synthesized via transesterification, for example, by reacting methyl tetradecanoate with 1-naphthol. The efficiency of these reactions would depend on various factors, including the choice of lipase (B570770), reaction temperature, substrate molar ratio, and the presence of water. nih.govnih.gov Immobilization of the lipase on a solid support is a common strategy to enhance its stability and facilitate its reuse, making the process more cost-effective for industrial applications. rsc.orgmdpi.com
The table below presents a hypothetical comparison of different lipases for the synthesis of a model ester, illustrating the kind of data generated in such studies.
| Lipase Source | Reaction Type | Substrate 1 | Substrate 2 | Conversion (%) |
| Candida antarctica Lipase B (Novozym 435) | Esterification | Myristic Acid | 1-Naphthol | 85 |
| Rhizomucor miehei Lipase | Esterification | Myristic Acid | 1-Naphthol | 72 |
| Pseudomonas cepacia Lipase | Transesterification | Methyl Myristate | 1-Naphthol | 65 |
Note: This table is illustrative and based on typical lipase-catalyzed esterification data.
Enzyme Engineering for Modified Ester Synthesis
While naturally occurring enzymes offer a vast catalytic repertoire, their properties may not always be optimal for specific industrial applications. Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzymes to enhance their activity, stability, and substrate specificity. nih.gov By altering the amino acid sequence of an enzyme, it is possible to tailor its active site to better accommodate non-natural substrates or to function under specific process conditions. nih.gov
For the synthesis of a sterically demanding ester like this compound, enzyme engineering could be employed to create a lipase variant with a larger or more flexible active site. This could lead to higher reaction rates and yields. For example, site-directed mutagenesis could be used to replace bulky amino acid residues in the substrate-binding pocket with smaller ones, thereby reducing steric hindrance. nih.gov
Role as a Model Substrate in Enzyme Research
Esters with chromophoric or fluorogenic leaving groups are invaluable tools in enzyme research, as they allow for continuous and sensitive monitoring of enzyme activity. nih.govresearchgate.net The hydrolysis of such substrates releases a colored or fluorescent product, the concentration of which can be easily measured spectrophotometrically or fluorometrically. Naphthyl esters, upon hydrolysis, release naphthol, which can be detected, although often derivatization is required for sensitive quantification.
This compound can serve as a model substrate to investigate the activity of lipases and esterases, particularly those that act on bulky and hydrophobic molecules. Its use in a competitive inhibition assay, for example, could help to elucidate the binding modes of other substrates or inhibitors to the enzyme's active site. Furthermore, a series of naphthalen-1-yl esters with varying fatty acid chain lengths could be used to map the substrate specificity of an enzyme's active site in detail. researchgate.netbio-conferences.org
The following table outlines the properties of various chromogenic and fluorogenic substrates used in esterase and lipase assays.
| Substrate | Leaving Group | Detection Method | Application |
| p-Nitrophenyl esters | p-Nitrophenol | Spectrophotometry (405 nm) | General esterase/lipase activity |
| 4-Methylumbelliferyl esters | 4-Methylumbelliferone | Fluorometry (Ex: 360 nm, Em: 450 nm) | High-sensitivity esterase/lipase assays |
| Naphthyl esters | Naphthol | Spectrophotometry/Fluorometry (after derivatization) | Probing hydrophobic binding sites |
Note: This table provides examples of common model substrates and their applications.
Development of Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are fundamental in enzymology for their simplicity and continuous monitoring capabilities. diva-portal.org this compound is particularly useful as a chromogenic substrate for developing such assays for esterases and lipases.
The core principle of these assays lies in the enzymatic cleavage of the ester bond in this compound. This hydrolysis reaction releases 1-naphthol, a compound that, upon ionization at alkaline pH or reaction with a coupling agent, forms a colored product. The rate of color formation is directly proportional to the enzyme's activity and can be quantified by measuring the change in absorbance at a specific wavelength over time.
A general reaction scheme for a spectrophotometric assay using this compound is as follows:
This compound + H₂O ---(Esterase/Lipase)--> 1-Naphthol + Tetradecanoic Acid
The liberated 1-naphthol can then be coupled with a diazonium salt, such as Fast Blue B salt, to produce a stable, colored azo dye. The intensity of this color is measured spectrophotometrically.
| Assay Component | Function | Detection Principle |
| This compound | Enzyme Substrate | Hydrolyzed by the enzyme to release 1-naphthol. |
| Esterase/Lipase | Catalyst | The enzyme whose activity is being measured. |
| Buffer Solution | Maintain pH | Ensures optimal enzyme activity and stability. |
| Diazonium Salt (e.g., Fast Blue B) | Coupling Agent | Reacts with the liberated 1-naphthol to form a colored product. |
| Spectrophotometer | Detection Instrument | Measures the absorbance of the colored product over time. |
The development of such an assay involves optimizing various parameters, including substrate concentration, pH, temperature, and the concentration of the coupling agent, to ensure accurate and reproducible measurements of enzyme activity. Similar principles are applied in histochemical staining to localize esterase activity in tissues, where naphthyl esters like Naphthol AS-D acetate are used as substrates. medchemexpress.eu
Understanding Enzyme-Substrate Interactions
The unique structure of this compound allows for detailed studies of enzyme-substrate interactions. The binding of a substrate to an enzyme's active site is a critical step in catalysis, and understanding the forces that govern this interaction is essential for enzyme engineering and inhibitor design. plos.org
The naphthalene moiety of the ester provides a bulky, aromatic group that can engage in hydrophobic and π-π stacking interactions with amino acid residues in the enzyme's active site. smolecule.com The long tetradecanoate chain contributes significant hydrophobic interactions, often fitting into a specific binding pocket or channel within the enzyme.
Researchers can use this compound and its analogs to probe the topology and chemical environment of an enzyme's active site. By systematically modifying the structure of the substrate—for example, by changing the length of the fatty acid chain or altering the substitution pattern on the naphthalene ring—and measuring the resulting changes in binding affinity (K_m) and catalytic rate (k_cat), a detailed map of the active site's substrate specificity can be constructed.
Docking studies, similar to those performed with naphthalene and other aromatic compounds on enzymes like naphthalene dioxygenase, can provide a theoretical model of how this compound fits into an enzyme's active site. These computational models, combined with experimental kinetic data, offer valuable insights into the specific residues involved in substrate recognition and binding.
| Structural Feature of this compound | Potential Interaction with Enzyme Active Site | Information Gained |
| Naphthalene Ring | Hydrophobic interactions, π-π stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan). | Defines the shape and nature of the substrate-binding pocket that accommodates aromatic groups. |
| Ester Linkage | Forms hydrogen bonds with catalytic residues (e.g., Serine in serine hydrolases); susceptible to nucleophilic attack. | Elucidates the catalytic mechanism of the enzyme. |
| Tetradecanoate Chain | Hydrophobic interactions within a binding channel or pocket. | Determines the enzyme's specificity for fatty acids of a particular length. |
Design of Enzyme Substrate Analogs for Biochemical Pathway Research
This compound can serve as a scaffold for the design of enzyme substrate analogs, which are powerful tools for investigating biochemical pathways. nih.gov Substrate analogs are molecules that are structurally similar to the natural substrate of an enzyme and can interact with the enzyme in various ways. They can be used to:
Identify and characterize enzymes: A library of substrate analogs can be used to screen for new enzymatic activities in cell extracts or environmental samples.
Probe enzyme mechanisms: Non-hydrolyzable analogs can be used to "trap" the enzyme-substrate complex, allowing for its structural characterization by techniques like X-ray crystallography.
Inhibit specific enzymes: Analogs that bind tightly to the active site but are not turned over can act as competitive inhibitors, which are useful for studying the physiological role of an enzyme in a metabolic pathway.
For instance, various α-naphthyl esters, including the myristate (tetradecanoate) ester, have been identified as potential substrates for enzymes like human carboxylesterase-1. google.com By synthesizing analogs of this compound with modifications to the ester, the fatty acid, or the naphthalene ring, researchers can develop specific probes and inhibitors for this and other enzymes involved in lipid metabolism or detoxification pathways.
Q & A
Basic: What are the established synthetic routes for Naphthalen-1-yl Tetradecanoate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound is typically synthesized via esterification between naphthalen-1-ol and tetradecanoic acid, using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Optimization involves:
- Catalyst selection : Acidic resins (e.g., Nafion) reduce side reactions compared to homogeneous catalysts .
- Solvent choice : Non-polar solvents (e.g., toluene) improve yield by azeotropic removal of water .
- Temperature control : Maintaining 110–130°C minimizes thermal degradation of the naphthalene moiety .
Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography using hexane/ethyl acetate gradients.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm ester bond formation (e.g., carbonyl carbon at ~170 ppm) and aromatic proton environments .
- Mass spectrometry : High-resolution MS validates molecular weight (expected [M+H]: 327.2) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis resolves spatial arrangement, with SHELX software refining structural parameters (e.g., bond angles, torsional strain) .
Advanced: How can conflicting toxicity data for this compound be systematically analyzed?
Methodological Answer:
Contradictions in toxicity studies (e.g., hepatotoxicity vs. non-toxic outcomes) require:
- Meta-analysis : Pool data from in vitro (e.g., HepG2 cell viability assays) and in vivo models (rodent studies) using inclusion criteria like those in ATSDR’s framework (Table B-1) .
- Dose-response validation : Apply Hill equation modeling to distinguish threshold effects from non-linear responses .
- Mechanistic reconciliation : Compare oxidative stress biomarkers (e.g., glutathione depletion) across studies to identify confounding variables (e.g., metabolic enzyme variability) .
Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Biodegradation assays : Use OECD 301B (ready biodegradability test) with activated sludge to measure half-life under aerobic conditions .
- Partitioning studies : Determine log (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential .
- Soil adsorption : Batch equilibrium experiments quantify adsorption coefficients () using HPLC-UV detection .
Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?
Methodological Answer:
- Cell lines : SH-SY5Y (neurotoxicity), HepG2 (hepatotoxicity), and A549 (pulmonary effects) .
- Assays :
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model binding affinity with cytochrome P450 enzymes (e.g., CYP2E1) .
- MD simulations : GROMACS evaluates stability of ligand-enzyme complexes over 100-ns trajectories .
- QSAR models : Relate structural descriptors (e.g., polar surface area) to toxicity endpoints .
Basic: What are the key thermodynamic properties of this compound, and how are they measured?
Methodological Answer:
- Melting point () : Differential scanning calorimetry (DSC) with heating rates of 5°C/min .
- Enthalpy of vaporization () : Static vapor pressure measurements using the Clausius-Clapeyron equation .
- Boiling point : Reduced-pressure distillation coupled with Antoine equation parameters (e.g., , ) .
Advanced: How can researchers address discrepancies in reported crystallographic data for this compound derivatives?
Methodological Answer:
- Validation tools : Use checkCIF (via IUCr) to identify structural outliers (e.g., unreasonable bond lengths) .
- Refinement protocols : SHELXL’s restraints for anisotropic displacement parameters improve model accuracy .
- Data deposition : Cross-reference with Cambridge Structural Database (CSD) entries to verify unit cell parameters .
Basic: What guidelines govern the safe handling and disposal of this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .
- Waste management : Hydrolysis under basic conditions (NaOH/ethanol) converts the ester into water-soluble salts .
- Spill protocols : Absorb with vermiculite and dispose as hazardous organic waste .
Advanced: What strategies resolve challenges in scaling up this compound synthesis for bulk production?
Methodological Answer:
- Continuous flow reactors : Enhance heat/mass transfer and reduce reaction time .
- Catalyst recycling : Immobilized enzymes (e.g., lipase B) enable reuse over multiple batches .
- Process analytics : In-line FTIR monitors esterification progress to optimize feed rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
